(3-Chloro-5-(trifluoromethoxy)phenyl)methanamine

Description

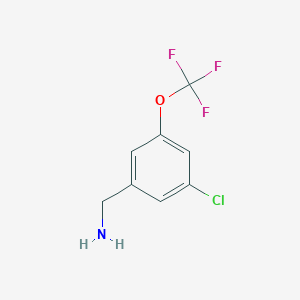

(3-Chloro-5-(trifluoromethoxy)phenyl)methanamine is a benzylamine derivative featuring a chlorine atom at the 3-position and a trifluoromethoxy (-OCF₃) group at the 5-position of the benzene ring. The primary amine (-CH₂NH₂) group is attached to the aromatic ring, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₈H₇ClF₃NO, with a molecular weight of 225.59 g/mol. The compound’s unique substitution pattern enhances its electronic and steric properties, influencing reactivity and biological activity .

Structure

3D Structure

Properties

IUPAC Name |

[3-chloro-5-(trifluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3H,4,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFKILFAYAGLCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Cl)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine typically involves the reaction of 3-chloro-5-(trifluoromethoxy)phenol with appropriate amination reagents. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group participates in nucleophilic acyl substitution and alkylation reactions :

-

Phthalimide protection : Reaction with phthalimide under basic conditions (K₂CO₃/DMF, 80°C) forms a protected intermediate, enabling subsequent transformations without amine interference .

-

Acylation : Reacts with activated esters (e.g., carboxylic acids using EDC/HOPO coupling agents) to form amides, a key step in drug intermediate synthesis .

Example reaction table :

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Phthalimide + K₂CO₃ | DMF, 80°C, 5 hr | Phthalimido-protected derivative | 92% |

| Trifluoroacetic anhydride | CH₂Cl₂, RT | Trifluoroacetylated amine | 85% |

Coupling Reactions

The aromatic chloro substituent enables cross-coupling reactions :

-

Suzuki-Miyaura coupling : Palladium-catalyzed coupling with aryl boronic acids to form biaryl systems.

-

Hiyama coupling : Silicon-based reagents react under fluoride activation to extend the aromatic framework .

Key factors :

-

Chlorine acts as a leaving group in Pd⁰-catalyzed systems.

-

Electron-withdrawing -OCF₃ group enhances oxidative addition kinetics .

Redox Transformations

The amine undergoes controlled oxidation:

-

Oxidation to nitrile : Using MnO₂ or TEMPO/oxone systems converts -CH₂NH₂ to -CN.

-

Nitro group formation : HNO₃/H₂SO₄ nitration under cryogenic conditions .

Limitations :

Electrophilic Aromatic Substitution

The electron-deficient ring directs electrophiles to meta/para positions:

-

Nitration : Mixed HNO₃/H₂SO₄ at 0°C yields mono-nitro derivatives .

-

Halogenation : Br₂/FeBr₃ selectively substitutes at position 4.

Electronic effects :

Salt Formation and Coordination Chemistry

The amine forms stable salts with:

-

Hydrochlorides : Treatment with HCl gas in Et₂O yields crystalline salts .

-

Metal complexes : Coordinates to Cu(I)/Pd(II) in catalytic systems, enhancing coupling efficiency .

Stability and Side Reactions

-

Air sensitivity : Amine oxidizes slowly in air, requiring inert atmosphere storage .

-

Thermal decomposition : Degrades above 200°C, releasing HF and COF₂ .

This compound’s versatility makes it valuable for synthesizing pharmaceuticals, agrochemicals, and ligands. Its reactivity profile is extensively documented in organofluorine chemistry literature , though industrial-scale optimizations remain proprietary in many cases .

Biological Activity

(3-Chloro-5-(trifluoromethoxy)phenyl)methanamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chlorinated phenyl ring substituted with a trifluoromethoxy group. This configuration contributes to its unique chemical reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better membrane penetration and interaction with microbial targets .

Table 1: Antimicrobial Activity Data

| Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| MRSA | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by modulating inflammatory pathways. Studies suggest that it may inhibit specific enzymes involved in the production of pro-inflammatory mediators, leading to reduced inflammation in cellular models .

Mechanism of Action

The mechanism involves the inhibition of cyclooxygenase (COX) enzymes and reduction of cytokine production, which are pivotal in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .

Study on Cancer Cell Viability

A study investigated the effects of this compound on MDA-MB-231 breast cancer cells using an MTS assay. The compound displayed a dose-dependent reduction in cell viability, with an IC50 value below 1 µM, indicating potent anticancer activity .

Table 2: Cell Viability Assay Results

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 90 |

| 1 | 50 |

| 10 | 20 |

Synthesis and Structure-Activity Relationship

Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity. The inclusion of various substituents has been shown to affect both potency and selectivity towards different biological targets .

FDA Approval Context

The trifluoromethyl group is known for enhancing the pharmacokinetic properties of compounds. Many FDA-approved drugs contain this moiety due to its ability to improve metabolic stability and bioavailability . This highlights the relevance of this compound as a scaffold for drug development.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine exhibits promising anticancer properties. It has been tested against various cancer cell lines, including MDA-MB-231 breast cancer cells. The compound demonstrated a reduction in cell viability, indicating potential as a therapeutic agent. The structure-activity relationship (SAR) studies suggest that the trifluoromethoxy group enhances biological activity by increasing lipophilicity and metabolic stability, which are crucial for drug efficacy .

Mechanism of Action

The mechanism through which this compound exerts its effects involves interaction with neurotransmitter receptors, which may lead to alterations in cellular signaling pathways associated with cancer cell proliferation and survival. Preliminary data suggest that it may not solely target mitochondrial functions but could engage alternative pathways for inducing cytotoxicity .

Agricultural Applications

Pesticide Development

this compound has been investigated for its potential use as a pesticide. Its structural properties allow it to interact effectively with biological systems in pests, leading to increased efficacy as an agricultural chemical. Research indicates that derivatives of this compound can enhance the performance of existing pesticides by improving their stability and reducing degradation in environmental conditions .

Synthesis and Formulation

The synthesis of derivatives containing this compound involves utilizing various starting materials under controlled conditions to yield products with high purity and efficacy. For instance, the preparation methods often involve reactions under alkaline conditions using solvents like DMF, which facilitate the formation of desired compounds while minimizing impurities .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Contains trifluoromethoxy group | Significant anticancer activity | Enhanced lipophilicity |

| N-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy-ethyl)-phenyl]-2,6-difluoro-benzamidine | Similar fluorinated structure | Evaluated for agricultural efficacy | High yield synthesis method |

| 1-[3-(Trifluoromethyl)phenyl]cyclopropylmethanamine | Cyclopropyl group with trifluoromethyl | Varied activity against cancer lines | Different strain energy influences reactivity |

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the effects of this compound on MDA-MB-231 cells, researchers found that at concentrations below 1 μM, the compound significantly reduced cell viability. The study highlighted the importance of the trifluoromethoxy group in enhancing the compound's activity compared to other derivatives lacking this feature .

Case Study 2: Agricultural Application Testing

A series of field tests were conducted to assess the effectiveness of formulations containing this compound against common agricultural pests. Results indicated a marked improvement in pest control compared to traditional pesticides, suggesting that this compound could serve as a valuable addition to integrated pest management strategies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Variants

Table 1: Substitution Patterns and Molecular Properties

Key Observations :

- Substituent Position : The position of -OCF₃ significantly impacts electronic effects. For example, the 5-position in the parent compound may enhance resonance stabilization compared to the 4-position in its isomer .

- Halogen Replacement : Replacing Cl with F reduces molecular weight (e.g., 209.14 vs. 225.59 g/mol) and alters lipophilicity, affecting membrane permeability in drug design .

- Functional Group Variation : The pentafluorothio (-SF₅) group in [3-Chloro-5-(pentafluorothio)phenyl]methanamine increases steric bulk and electron-withdrawing effects compared to -OCF₃ .

Functional Group Modifications

Table 2: Amine Group Derivatives

Key Observations :

- N-Methylation : Adding a methyl group to the amine (e.g., in 1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine) improves metabolic stability by reducing oxidative deamination, a common issue in drug candidates .

- Aniline vs. Benzylamine : The aniline derivative (3-Chloro-5-(trifluoromethoxy)aniline) lacks the methylene spacer, reducing conformational flexibility but enabling direct conjugation in urea synthesis .

Q & A

Q. What are the common synthetic routes for (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine, and what factors influence yield optimization?

- Methodological Answer : A plausible route involves halogen-metal exchange or cross-coupling reactions. For example, a Grignard reagent (e.g., isopropylmagnesium chloride) can react with a halogenated precursor (e.g., 3-chloro-5-(trifluoromethoxy)iodobenzene) in tetrahydrofuran (THF) at low temperatures (-5°C) to form intermediates, followed by ammonia or amine introduction . Yield optimization depends on:

Q. How can the purity of this compound be assessed, and what analytical techniques are recommended?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and F NMR confirm structural integrity and substitution patterns.

- HPLC-MS : Quantifies purity and detects trace impurities (<1%).

- Elemental analysis : Validates molecular formula (CHClFNO).

For crystalline derivatives, X-ray crystallography resolves stereochemical ambiguities .

Q. What are the key considerations for storing and handling this compound to ensure stability?

- Methodological Answer :

- Storage : Refrigerate (2–8°C) in amber glass bottles to prevent photodegradation.

- Handling : Use inert atmospheres (N/Ar) to avoid moisture absorption and oxidation.

- Safety : Wear PPE (gloves, goggles) due to potential amine-related toxicity. Structural analogs with trifluoromethoxy groups require ventilation to mitigate volatile byproducts .

Advanced Research Questions

Q. How does the electronic influence of the trifluoromethoxy group affect the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The trifluoromethoxy (-OCF) group is strongly electron-withdrawing, which:

- Activates the aromatic ring for nucleophilic substitution at the 3-chloro position.

- Modulates pKa : The amine group (NH) becomes less basic, favoring reactions in mild acidic conditions.

In Suzuki-Miyaura couplings, use Pd catalysts (e.g., Pd(PPh)) with boronic acids to replace chlorine selectively. Monitor regioselectivity via F NMR due to steric and electronic effects .

Q. What strategies are effective for resolving enantiomers of this compound when used in chiral drug synthesis?

- Methodological Answer :

- Chiral derivatization : React with chiral auxiliaries (e.g., Mosher’s acid chloride) to form diastereomers separable via HPLC.

- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer.

- Crystallization : Use enantiopure counterions (e.g., L-tartaric acid) to induce crystallization.

For industrial scalability, dynamic kinetic resolution (DKR) with transition-metal catalysts (e.g., Ru) is preferred .

Q. How can computational chemistry predict the interaction of this compound with biological targets, and what docking parameters are critical?

- Methodological Answer :

- Docking software : Use AutoDock Vina or Schrödinger Suite.

- Parameters :

- Grid box size : Ensure coverage of the enzyme active site (e.g., leucyl-tRNA synthetase).

- Scoring functions : Include van der Waals and electrostatic terms for the trifluoromethoxy group’s hydrophobic interactions.

Validation via molecular dynamics (MD) simulations (50–100 ns) confirms binding stability. Experimental validation with SPR or ITC is recommended to resolve discrepancies between predicted and observed affinities .

Data Contradictions and Resolution

Q. How can researchers address discrepancies in reported synthetic yields for halogenated benzylamines?

- Methodological Answer :

- Reproduce conditions : Verify solvent purity, catalyst batch, and inert atmosphere.

- Characterize intermediates : Use GC-MS to identify side products (e.g., dehalogenated species).

- Statistical analysis : Apply Design of Experiments (DoE) to optimize variables (temperature, stoichiometry).

For example, yields for similar compounds (e.g., 69% in Grignard reactions) may vary due to trace moisture in THF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.